Methyl(2-methylprop-2-en-1-yl)amine hydrochloride
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Overview
Description
Methyl(2-methylprop-2-en-1-yl)amine hydrochloride: is a chemical compound with the molecular formula C5H12ClN. It is also known by its IUPAC name, N,2-dimethylprop-2-en-1-amine hydrochloride. This compound is typically found in a solid form and is used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(2-methylprop-2-en-1-yl)amine hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-methylprop-2-en-1-amine with hydrochloric acid. The reaction is typically carried out under an inert atmosphere at room temperature to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Methyl(2-methylprop-2-en-1-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products:
Oxidation: Produces corresponding oxides.
Reduction: Produces amines.
Substitution: Produces substituted amines.
Scientific Research Applications
Methyl(2-methylprop-2-en-1-yl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of Methyl(2-methylprop-2-en-1-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical research .
Comparison with Similar Compounds
2-Methylprop-2-en-1-amine: Shares a similar structure but lacks the hydrochloride component.
N,2-Dimethylprop-2-en-1-amine: Similar structure with slight variations in the substituents.
Uniqueness: Methyl(2-methylprop-2-en-1-yl)amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts .
Properties
IUPAC Name |
N,2-dimethylprop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-5(2)4-6-3;/h6H,1,4H2,2-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNVREMXOWMOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118814-96-3 |
Source
|
Record name | methyl(2-methylprop-2-en-1-yl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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